TB-21007

Description

Propriétés

IUPAC Name |

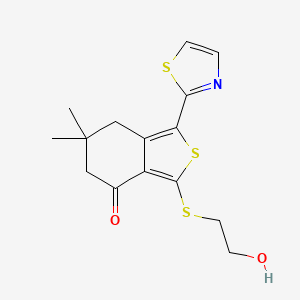

3-(2-hydroxyethylsulfanyl)-6,6-dimethyl-1-(1,3-thiazol-2-yl)-5,7-dihydro-2-benzothiophen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S3/c1-15(2)7-9-11(10(18)8-15)14(20-6-4-17)21-12(9)13-16-3-5-19-13/h3,5,17H,4,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILRYFCEXLFIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(SC(=C2C(=O)C1)SCCO)C3=NC=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426083 | |

| Record name | 6,7-Dihydro-3-[(2-hydroxyethyl)thio]-6,6-dimethyl-1-(2-thiazolyl)benzo[c]thiophen-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207306-50-1 | |

| Record name | 6,7-Dihydro-3-[(2-hydroxyethyl)thio]-6,6-dimethyl-1-(2-thiazolyl)benzo[c]thiophen-4(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207306-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TB-21007 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207306501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dihydro-3-[(2-hydroxyethyl)thio]-6,6-dimethyl-1-(2-thiazolyl)benzo[c]thiophen-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TB-21007 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL2NQQ83RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Binding Affinity of TB-21007 for GABAA Receptor Subtypes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of TB-21007, a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors. The document presents quantitative binding data, detailed experimental methodologies for the determination of binding affinity, and visual representations of key pathways and workflows.

Core Data Presentation: Binding Affinity of this compound

This compound exhibits a notable selectivity for the α5 subtype of the GABAA receptor. The inhibitory constant (Ki) values, which represent the concentration of the compound required to occupy 50% of the receptors, are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| GABAA Receptor Subtype | Ki (nM) |

| α1 | 20 |

| α2 | 16 |

| α3 | 20 |

| α5 | 1.6 |

Data sourced from Chambers et al., 2003.[1][2]

This differential binding profile, with approximately 10-fold higher affinity for the α5 subtype compared to α1, α2, and α3, underscores the selectivity of this compound.[1][3] This selectivity is a key characteristic for its potential therapeutic applications, particularly in cognitive enhancement.[1]

Experimental Protocols: Determination of Binding Affinity

The binding affinity of this compound for different GABAA receptor subtypes is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind to the same site on the receptor.

Key Methodologies: Radioligand Binding Assay

A standard protocol for such an assay involves the following steps:

-

Receptor Preparation:

-

Membranes from cells stably expressing recombinant human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2) are used as the source of the receptors.

-

The cells are harvested and homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed multiple times by resuspension and centrifugation to remove endogenous substances that might interfere with the binding assay.

-

The final membrane pellet is resuspended in the assay buffer to a specific protein concentration, determined by a protein assay such as the Bradford or BCA method.

-

-

Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]flumazenil, which binds to the benzodiazepine site on the GABAA receptor), and a range of concentrations of the unlabeled test compound (this compound).

-

Total Binding: Control wells contain only the membranes and the radioligand to determine the maximum amount of radioligand that can bind.

-

Non-specific Binding: Another set of control wells includes a high concentration of an unlabeled, non-radioactive ligand (e.g., unlabeled flumazenil or diazepam) to saturate the receptors and measure the amount of radioligand that binds to non-receptor components.[4]

-

The plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Unbound Ligand:

-

Following incubation, the contents of the wells are rapidly filtered through glass fiber filters using a cell harvester. This process separates the membranes with the bound radioligand from the unbound radioligand in the solution.

-

The filters are washed quickly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification and Data Analysis:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression to generate a competition curve, which plots the specific binding as a function of the concentration of the unlabeled test compound.

-

From this curve, the IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

GABAA Receptor Signaling Pathway

The following diagram illustrates the basic signaling mechanism of a GABAA receptor and the modulatory effect of an inverse agonist like this compound.

Caption: GABAA Receptor Signaling and Modulation by this compound.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines the key steps in the competitive radioligand binding assay used to determine the binding affinity of this compound.

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

TB-21007: A Technical Guide on a Novel Nootropic Agent for Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Abstract

TB-21007 is a novel, brain-penetrant nootropic agent that has demonstrated significant potential for cognitive enhancement in preclinical studies. It acts as a selective inverse agonist at the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors, a mechanism that is distinct from many traditional nootropics and holds promise for a favorable side-effect profile. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its binding affinity, mechanism of action, and key experimental data supporting its pro-cognitive effects. Detailed methodologies for pivotal experiments are presented, along with visualizations of its signaling pathway and experimental workflows to facilitate a deeper understanding for research and development professionals.

Introduction

The quest for effective cognitive enhancers, or nootropics, is a rapidly advancing field in neuroscience and pharmacology. These agents aim to improve mental functions such as memory, learning, and attention, particularly in the context of age-related cognitive decline and neurodegenerative disorders. This compound has emerged as a promising candidate due to its targeted action on the GABAergic system, specifically the α5-containing GABAA receptors which are highly expressed in the hippocampus, a brain region critical for learning and memory.[1] By acting as an inverse agonist, this compound reduces the activity of these receptors, thereby disinhibiting hippocampal circuits and facilitating cognitive processes.

Core Pharmacology and Mechanism of Action

This compound is chemically identified as 6,6-dimethyl-3-(2-hydroxyethyl)thio-1-(thiazol-2-yl)-6,7-dihydro-2-benzothiophen-4(5H)-one.[2] Its primary mechanism of action is as a subtype-selective inverse agonist at the benzodiazepine site of α5-containing GABAA receptors.[2]

Signaling Pathway

GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission. The α5 subunit-containing GABAA receptors are predominantly located extrasynaptically in the hippocampus and are thought to contribute to tonic inhibition, a persistent level of inhibition that regulates neuronal excitability.[3]

This compound, as an inverse agonist, binds to the benzodiazepine site on the α5-GABAA receptor and reduces the constitutive activity of the receptor. This leads to a decrease in chloride influx and a reduction in tonic inhibition in hippocampal neurons. The resulting disinhibition is hypothesized to lower the threshold for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory, thereby enhancing cognitive function.[4]

Figure 1. Signaling pathway of this compound as a GABAA receptor inverse agonist.

Quantitative Data

The selectivity of this compound for the α5 subunit of the GABAA receptor is a key feature of its pharmacological profile. This selectivity is quantified by its binding affinity (Ki) for different receptor subtypes.

| Receptor Subtype | Ki (nM) | Reference |

| α5β3γ2 | 1.6 | [5][6] |

| α1β3γ2 | 20 | [5][6] |

| α2β3γ2 | 16 | [5][6] |

| α3β3γ2 | 20 | [5][6] |

| Table 1. Binding Affinity of this compound for Human GABAA Receptor Subtypes |

As shown in Table 1, this compound exhibits a significantly higher affinity for the α5 subunit-containing receptor compared to the α1, α2, and α3 subtypes, indicating its selectivity.

Key Experiments and Protocols

In Vivo Cognitive Enhancement: Delayed Matching-to-Place Morris Water Maze

The cognitive-enhancing effects of this compound were demonstrated in a delayed matching-to-place (DMP) version of the Morris water maze, a well-established behavioral assay for spatial learning and memory in rodents.[7]

-

Subjects: Male Hooded Lister rats.[8]

-

Apparatus: A circular water maze (pool) filled with opaque water. A hidden escape platform is submerged just below the water surface. The location of the platform is changed daily.[7]

-

Drug Administration: this compound was administered intraperitoneally (i.p.) at a dose of 0.3 mg/kg for 5 consecutive days.[7]

-

Procedure:

-

Habituation: Rats are familiarized with the maze and the task of finding the hidden platform.

-

Daily Trials: Each day, the platform is moved to a new location. The rat undergoes a series of trials (e.g., 4 trials per day) to find the new platform location.[7]

-

Inter-Trial Interval: A specific time interval is maintained between each trial.

-

Probe Trial: After the final trial on a given day, a probe trial is conducted where the platform is removed from the pool. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.[8]

-

-

Data Analysis: The primary outcome measure is the escape latency (time to find the platform) across trials. A decrease in escape latency on subsequent trials within a day indicates successful learning of the new platform location. Performance in the probe trial provides a measure of memory retention.[8]

Rats treated with this compound showed a significant enhancement in cognitive performance in the DMP Morris water maze task.[7] This suggests that this compound can improve the ability to acquire and retain new spatial information.

Figure 2. Experimental workflow for the Delayed Matching-to-Place Morris Water Maze.

In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recordings

The direct effects of this compound on neuronal activity were investigated using whole-cell voltage-clamp recordings to measure inhibitory postsynaptic currents (IPSCs) mediated by GABAA receptors.[9]

-

Cell Preparation: The specific cell type used in the original studies was not detailed in the available abstracts, but typically, these experiments are performed on cultured hippocampal neurons or in acute brain slices containing the hippocampus.[9]

-

Recording Configuration: Whole-cell patch-clamp recordings are established on individual neurons. The neuron's membrane potential is "clamped" at a specific voltage (e.g., -70 mV) to allow for the measurement of ionic currents.[2]

-

IPSC Elicitation: IPSCs are evoked by electrical stimulation of inhibitory interneurons or by the application of a GABAA receptor agonist.[2]

-

Drug Application: this compound is applied to the recording chamber at a specific concentration to observe its effect on the recorded IPSCs.

-

Data Analysis: The amplitude and decay kinetics of the IPSCs are measured before and after the application of this compound.[9]

This compound was found to selectively inhibit the amplitude of IPSCs and accelerate their decay rate.[9] This provides direct evidence for its action as an inverse agonist at GABAA receptors, reducing the inhibitory synaptic transmission.

Discussion and Future Directions

The preclinical data for this compound strongly support its potential as a novel nootropic agent. Its selective action on α5-containing GABAA receptors offers a targeted approach to cognitive enhancement, potentially avoiding the sedative and anxiolytic effects associated with non-selective GABAA receptor modulators. The cognitive-enhancing effects observed in the Morris water maze, a hippocampus-dependent task, are consistent with the high expression of α5-GABAA receptors in this brain region.

Future research should focus on several key areas:

-

Elucidation of Downstream Signaling: Investigating the molecular changes downstream of α5-GABAA receptor modulation, including effects on synaptic plasticity markers and gene expression.

-

Broader Cognitive Assessment: Evaluating the efficacy of this compound in a wider range of cognitive domains beyond spatial memory, such as executive function, attention, and working memory.

-

Safety and Tolerability: Conducting comprehensive preclinical safety and toxicology studies to establish a therapeutic window and identify any potential adverse effects.

-

Clinical Translation: Designing and executing well-controlled clinical trials to assess the efficacy and safety of this compound in human subjects, including healthy volunteers and patient populations with cognitive impairments.

Conclusion

This compound is a promising nootropic agent with a well-defined mechanism of action as a selective inverse agonist of α5-containing GABAA receptors. The available preclinical data demonstrate its ability to enhance cognitive performance in a robust animal model of learning and memory. The detailed pharmacological and experimental information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in advancing the study of this novel cognitive enhancer. Further investigation is warranted to fully characterize its therapeutic potential and pave the way for its clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. axolbio.com [axolbio.com]

- 3. mdpi.com [mdpi.com]

- 4. maze.conductscience.com [maze.conductscience.com]

- 5. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Spatial memory: behavioral determinants of persistence in the watermaze delayed matching-to-place task - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenolics as GABAA Receptor Ligands: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of TB-21007: A Novel Cognitive Enhancer

Disclaimer: Publicly available information on a specific compound designated "TB-21007" is limited. This document serves as an illustrative technical guide based on the preclinical profiles of novel cognitive enhancers, particularly those targeting synaptic plasticity, to demonstrate the expected data and methodologies for such a compound. The data and specific pathways presented herein are representative and intended for an audience of researchers, scientists, and drug development professionals.

Executive Summary

This compound is a novel therapeutic candidate under investigation for its potential to ameliorate memory deficits. This document outlines the key preclinical findings, detailing its efficacy in animal models of memory impairment, its proposed mechanism of action, and the experimental protocols utilized in its evaluation. The data suggest that this compound enhances cognitive function through the potentiation of synaptic signaling pathways crucial for memory formation and consolidation.

Efficacy in Preclinical Memory Models

The cognitive-enhancing effects of this compound were assessed in rodent models using standard behavioral paradigms that evaluate different aspects of memory.

Novel Object Recognition (NOR) Task

The NOR task assesses recognition memory. The data below represents the performance of aged rats with age-associated memory impairment.

| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (Mean ± SEM) | p-value vs. Vehicle |

| Young, Healthy Control | - | 0.65 ± 0.05 | - |

| Aged, Vehicle Control | - | 0.48 ± 0.04 | - |

| This compound | 1.0 | 0.59 ± 0.05 | p < 0.05 |

| This compound | 3.0 | 0.68 ± 0.06 | p < 0.01 |

| This compound | 10.0 | 0.69 ± 0.05 | p < 0.01 |

Morris Water Maze (MWM) Task

The MWM task evaluates spatial learning and memory. The following data represents the escape latency for scopolamine-induced amnesic mice during the probe trial.

| Treatment Group | Dose (mg/kg, i.p.) | Time in Target Quadrant (s, Mean ± SEM) | p-value vs. Scopolamine |

| Naive Control | - | 25.5 ± 2.1 | - |

| Scopolamine + Vehicle | - | 12.3 ± 1.8 | - |

| This compound | 0.5 | 18.9 ± 2.0 | p < 0.05 |

| This compound | 1.5 | 24.8 ± 2.2 | p < 0.001 |

| This compound | 5.0 | 26.1 ± 1.9 | p < 0.001 |

Proposed Mechanism of Action: Synaptic Plasticity Modulation

This compound is hypothesized to act as a positive allosteric modulator of a key receptor involved in synaptic plasticity, such as the AMPA receptor. By binding to an allosteric site, it enhances the receptor's response to glutamate, leading to increased cation influx and downstream signaling cascades that promote long-term potentiation (LTP), a cellular correlate of memory formation.

Figure 1. Proposed signaling pathway for this compound.

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Novel Object Recognition (NOR) Protocol

-

Animals: Male Sprague-Dawley rats (18 months old).

-

Apparatus: A 60 cm x 60 cm x 40 cm open-field arena made of non-reflective material.

-

Procedure:

-

Habituation: Rats are individually habituated to the empty arena for 10 minutes for 3 consecutive days.

-

Familiarization Phase (Day 4): Two identical objects are placed in the arena, and each rat is allowed to explore for 5 minutes.

-

Inter-trial Interval: A 1-hour delay is imposed. This compound or vehicle is administered 30 minutes before the test phase.

-

Test Phase (Day 4): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for 5 minutes.

-

-

Data Analysis: Exploration time is defined as the time spent with the nose pointing towards the object within a 2 cm distance. The Discrimination Index (DI) is calculated as: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).

Morris Water Maze (MWM) Protocol

-

Animals: Male C57BL/6 mice (3 months old).

-

Apparatus: A circular pool (120 cm diameter) filled with opaque water. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface in one quadrant.

-

Procedure:

-

Acquisition Phase (Days 1-4): Mice undergo four training trials per day. For each trial, the mouse is placed in the pool from one of four starting positions and allowed to find the platform. If not found within 60 seconds, it is guided to the platform.

-

Drug Administration: 30 minutes before the probe trial, mice are injected with scopolamine (1 mg/kg, i.p.) to induce amnesia, followed by an injection of this compound or vehicle.

-

Probe Trial (Day 5): The platform is removed, and each mouse is allowed to swim freely for 60 seconds.

-

-

Data Analysis: The primary measure is the time spent in the target quadrant where the platform was previously located.

Figure 2. Generalized experimental workflow.

Conclusion

The preclinical data for this compound strongly support its development as a potential therapeutic for memory-related disorders. Its efficacy in validated animal models, coupled with a well-defined mechanism of action centered on enhancing synaptic plasticity, provides a solid foundation for advancing to clinical trials. Further studies will focus on long-term safety, pharmacokinetic profiling, and efficacy in more complex models of neurodegenerative disease.

The Role of GABA-A α5 Inverse Agonists in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of GABA-A receptor alpha5 subunit (α5-GABAAR) inverse agonists in modulating synaptic plasticity. It provides a comprehensive overview of their mechanism of action, their impact on long-term potentiation (LTP) and long-term depression (LTD), and their potential as therapeutic agents for cognitive disorders. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes complex biological pathways and workflows.

Introduction: The α5 Subunit as a Key Modulator of Cognition

The γ-aminobutyric acid type A (GABA-A) receptor system is the primary mediator of inhibitory neurotransmission in the central nervous system.[1] Among the various subtypes of GABA-A receptors, those containing the α5 subunit are of particular interest to the scientific community due to their preferential expression in the hippocampus, a brain region integral to learning and memory.[2][3] These α5-containing GABA-A receptors are predominantly located extrasynaptically, where they mediate a persistent 'tonic' inhibition, setting the threshold for neuronal excitability and synaptic plasticity.[1][4]

Inverse agonists targeting the α5 subunit of the GABA-A receptor represent a promising class of compounds for enhancing cognitive function. Unlike agonists that enhance GABA's inhibitory effects, or antagonists that block them, inverse agonists bind to the benzodiazepine site on the α5-GABAAR and reduce the constitutive activity of the receptor, thereby decreasing tonic inhibition.[3] This disinhibition is hypothesized to lower the threshold for inducing synaptic plasticity, a cellular correlate of learning and memory.[1]

This guide will delve into the technical details of how these compounds exert their effects, the experimental methodologies used to characterize them, and the quantitative outcomes of preclinical and clinical investigations.

Mechanism of Action: Reducing Tonic Inhibition to Enhance Excitability

The primary mechanism by which GABA-A α5 inverse agonists modulate synaptic plasticity is by reducing the tonic inhibitory conductance in hippocampal neurons.[1] This tonic inhibition is a persistent, low-level hyperpolarizing current generated by the activation of extrasynaptic α5-GABAARs by ambient extracellular GABA.[4] By binding to the benzodiazepine site of these receptors, inverse agonists induce a conformational change that reduces the chloride ion influx, thereby decreasing the hyperpolarizing current and increasing overall neuronal excitability.[3] This heightened state of excitability makes neurons more responsive to excitatory stimuli, thereby facilitating the induction of synaptic plasticity.

Effects on Synaptic Plasticity: LTP and LTD

GABA-A α5 inverse agonists have been shown to significantly impact the two primary forms of synaptic plasticity: long-term potentiation (LTP) and long-term depression (LTD).

Enhancement of Long-Term Potentiation (LTP)

LTP, a long-lasting enhancement in signal transmission between two neurons, is widely considered a primary cellular mechanism underlying learning and memory. Studies have consistently demonstrated that α5 inverse agonists facilitate the induction of LTP in the hippocampus. For instance, the compound α5IA was shown to significantly enhance burst-induced LTP in the CA1 region of mouse hippocampal slices.[2] This effect is attributed to the reduction of tonic inhibition, which lowers the threshold for the depolarization required to activate NMDA receptors, a critical step in LTP induction.

Modulation of Long-Term Depression (LTD)

The effect of α5 inverse agonists on LTD, a long-lasting reduction in synaptic strength, is less well-characterized but emerging evidence suggests a modulatory role. By increasing neuronal excitability, these compounds may shift the balance away from conditions that favor LTD induction.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the effects of GABA-A α5 inverse agonists.

Table 1: Receptor Binding Affinity and Efficacy of Select α5 Inverse Agonists

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy (% Inverse Agonism) | Reference |

| α5IA-II | α1β3γ2 | 2.7 | -14 | [5] |

| α2β3γ2 | 5.6 | -7 | [5] | |

| α3β3γ2 | 3.2 | -17 | [5] | |

| α5β3γ2 | 0.8 | -40 | [5] | |

| α5IA | α1, α2, α3, α5 | Subnanomolar (equivalent) | Selective for α5 | [2] |

Table 2: In Vivo Efficacy of α5 Inverse Agonists in Behavioral Models

| Compound | Animal Model | Behavioral Test | Effective Dose | Key Finding | Reference |

| α5IA | Rat | Delayed-Matching-to-Position (Morris Water Maze) | 0.3 mg/kg (p.o.) | Significantly enhanced performance | [2] |

| α5IA | Ts65Dn Mice (Down Syndrome Model) | Novel Object Recognition | 5 mg/kg (i.p.) | Restored cognitive function | [3] |

| PWZ-029 | Rat | Novel Object Recognition | 2, 5, 10 mg/kg | Improved recognition after 24h | [6][7] |

| PWZ-029 | Rat | Morris Water Maze | 5, 10, 15 mg/kg | No significant effect | [6] |

| α5IA-II | Rat | Morris Water Maze | Not specified | Improved encoding and recall | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of GABA-A α5 inverse agonists.

In Vitro Electrophysiology: Measurement of Long-Term Potentiation (LTP)

Objective: To assess the effect of α5 inverse agonists on synaptic plasticity in hippocampal slices.

Materials:

-

Adult male C57BL/6 mice or Wistar rats

-

Artificial cerebrospinal fluid (aCSF)

-

α5 inverse agonist of interest

-

Dissection tools, vibratome

-

Recording chamber, amplifier, digitizer, and data acquisition software

-

Stimulating and recording electrodes

Procedure:

-

Slice Preparation: Anesthetize and decapitate the animal. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

-

Incubation: Transfer slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover.

-

Recording Setup: Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

-

Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Deliver single baseline stimuli every 30 seconds at an intensity that elicits 30-40% of the maximal fEPSP response. Record a stable baseline for at least 20 minutes.

-

Drug Application: Perfuse the slice with aCSF containing the desired concentration of the α5 inverse agonist for a predetermined period (e.g., 20-30 minutes) prior to LTP induction.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

-

Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

-

Data Analysis: Normalize fEPSP slopes to the pre-induction baseline. Compare the degree of potentiation between control (vehicle) and drug-treated slices.

Behavioral Assay: Morris Water Maze (MWM)

Objective: To evaluate the effect of α5 inverse agonists on spatial learning and memory.

Materials:

-

Circular water tank (1.5-2 m diameter)

-

Escape platform

-

Water opacifier (e.g., non-toxic white paint or milk powder)

-

Video tracking system and software

-

Rodents (rats or mice)

-

α5 inverse agonist of interest

Procedure:

-

Apparatus Setup: Fill the tank with water maintained at 20-22°C. Make the water opaque. Place the escape platform 1-2 cm below the water surface in a fixed quadrant. Ensure prominent extra-maze cues are visible from the tank.

-

Habituation: On the day before testing, allow each animal to swim freely in the tank for 60 seconds without the platform.

-

Acquisition Phase (4-5 days):

-

Administer the α5 inverse agonist or vehicle at a predetermined time before testing.

-

Conduct 4 trials per day for each animal.

-

For each trial, place the animal into the water facing the tank wall at one of four quasi-random start positions.

-

Allow the animal to search for the platform for a maximum of 60-90 seconds.

-

If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find it, gently guide it to the platform.

-

Record the escape latency (time to find the platform) and path length using the video tracking system.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

Remove the platform from the tank.

-

Place the animal in the tank at a novel start position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

Data Analysis: Analyze escape latencies across acquisition days to assess learning. In the probe trial, compare the time spent in the target quadrant between treatment groups.

Behavioral Assay: Novel Object Recognition (NOR)

Objective: To assess recognition memory.

Materials:

-

Open field arena (e.g., 50x50 cm)

-

Two sets of identical objects (A and B), differing in shape and texture

-

Video recording and analysis software

-

Rodents (rats or mice)

-

α5 inverse agonist of interest

Procedure:

-

Habituation: For 2-3 days, allow each animal to explore the empty arena for 5-10 minutes per day.

-

Familiarization/Training Phase (T1):

-

Administer the α5 inverse agonist or vehicle.

-

Place two identical objects (A) in the arena.

-

Place the animal in the arena and allow it to explore for 5-10 minutes.

-

Record the time spent exploring each object.

-

-

Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Test Phase (T2):

-

Replace one of the familiar objects (A) with a novel object (B).

-

Place the animal back in the arena and allow it to explore for 5 minutes.

-

Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

-

-

Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar). A higher DI indicates better recognition memory.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Caption: Signaling pathway of GABA-A α5 inverse agonists.

Caption: Experimental workflow for LTP measurement.

Caption: Workflow for the Morris Water Maze experiment.

Drug Development and Clinical Landscape

The pro-cognitive effects of GABA-A α5 inverse agonists observed in preclinical models have spurred interest in their development as therapeutic agents for cognitive disorders such as Alzheimer's disease and the cognitive deficits associated with schizophrenia and Down syndrome.[3] Several compounds, including α5IA, MRK-016, and RO-4938581, have progressed to various stages of development.

However, the translation of these compounds to the clinic has faced challenges. One significant hurdle has been achieving subtype selectivity without off-target effects at other GABA-A receptor subtypes, which can lead to anxiogenic or proconvulsant activity.[2] For example, while α5IA showed a good safety profile in early human trials, its development was halted due to renal toxicity observed in preclinical studies at very high doses, which was attributed to a metabolite.[10]

Despite these setbacks, the GABA-A α5 receptor remains a viable and promising target for cognitive enhancement. Ongoing research focuses on developing new chemical entities with improved selectivity and pharmacokinetic profiles.

Conclusion

GABA-A α5 inverse agonists represent a compelling therapeutic strategy for enhancing synaptic plasticity and cognitive function. By selectively reducing tonic inhibition in the hippocampus, these compounds facilitate the induction of LTP, a key cellular mechanism of learning and memory. The extensive preclinical data, supported by detailed experimental protocols, provide a strong rationale for their continued investigation. While clinical development has encountered obstacles, the potential of α5-GABAAR modulation to address significant unmet needs in cognitive disorders ensures that this will remain an active and important area of research and drug development. Future efforts will likely focus on optimizing lead compounds to maximize efficacy and minimize off-target effects, paving the way for a new generation of cognitive enhancers.

References

- 1. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]

- 2. An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid regulation of tonic GABA currents in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PWZ-029, an inverse agonist selective for α₅ GABAA receptors, improves object recognition, but not water-maze memory in normal and scopolamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PWZ-029, AN INVERSE AGONIST SELECTIVE FOR α5 GABAA RECEPTORS, IMPROVES OBJECT RECOGNITION, BUT NOT WATER-MAZE MEMORY IN NORMAL AND SCOPOLAMINE-TREATED RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An inverse agonist selective for alpha5 subunit-containing GABAA receptors improves encoding and recall but not consolidation in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scite.ai [scite.ai]

- 10. Preclinical and clinical pharmacology of the GABAA receptor alpha5 subtype-selective inverse agonist alpha5IA - PubMed [pubmed.ncbi.nlm.nih.gov]

TB-21007: A Technical Guide on its Pro-Cognitive Effects in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

TB-21007 is a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor, a target of significant interest for cognitive enhancement. Research in rodent models has demonstrated the potential of this compound to improve learning and memory. This technical guide provides a comprehensive overview of the preclinical findings, detailing the experimental protocols, summarizing the quantitative data, and illustrating the underlying signaling pathways. The information presented is collated from key studies investigating the pro-cognitive effects of this compound and related α5-selective inverse agonists.

Introduction

The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, plays a crucial role in regulating neuronal excitability and network oscillations that are fundamental for cognitive processes. The GABA-A receptor, a ligand-gated ion channel, exists in various subtypes determined by its subunit composition. Receptors containing the α5 subunit are predominantly expressed in the hippocampus, a brain region critical for learning and memory. This localization has made the α5-GABA-A receptor a compelling target for the development of nootropic agents. Inverse agonists at this receptor subtype are hypothesized to enhance cognitive function by reducing tonic inhibition in the hippocampus, thereby facilitating synaptic plasticity. This compound has emerged as a potent and selective inverse agonist at the α5-GABA-A receptor subtype.

Mechanism of Action: Signaling Pathway

This compound exerts its effects by binding to the benzodiazepine site on α5-containing GABA-A receptors and functioning as an inverse agonist. This action reduces the constitutive activity of the receptor, thereby decreasing the influx of chloride ions into the neuron. The net effect is a reduction in tonic inhibition, which is thought to enhance the signal-to-noise ratio of neuronal firing and promote the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.

Preclinical Efficacy in Rodent Models of Learning and Memory

The primary evidence for the cognitive-enhancing effects of this compound comes from studies utilizing the delayed matching-to-place (DMTP) version of the Morris water maze in rats. This task is highly dependent on hippocampal function and is a well-validated model for assessing spatial learning and memory.

Delayed Matching-to-Place (DMTP) Morris Water Maze

The DMTP task assesses a rat's ability to remember a new platform location each day over a short delay. An improvement in performance, typically measured as a reduction in the time (latency) or distance swam to find the hidden platform on a subsequent trial compared to the first trial of the day, is indicative of enhanced short-term spatial memory.

-

Animal Model: Male Hooded Lister or Sprague-Dawley rats.

-

Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. The pool is located in a room with various distal visual cues.

-

Procedure:

-

Habituation: Rats are habituated to the pool and the general testing environment.

-

Daily Trials: Each day, the hidden platform is placed in a new, randomly determined location.

-

Trial 1 (Sample Trial): The rat is placed in the pool from a random start position and allowed to swim until it finds the platform. If it fails to find the platform within a set time (e.g., 120 seconds), it is guided to it. The rat is allowed to remain on the platform for a short period (e.g., 30 seconds).

-

Delay: A delay period is imposed (e.g., minutes to hours).

-

Trial 2 (Choice Trial): The rat is placed back in the pool from a different random start position, and the latency and path length to find the platform in the same location are recorded.

-

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses prior to the first trial of each day.

-

Data Analysis: The primary outcome measure is the "saving" or reduction in escape latency or path length between Trial 1 and Trial 2. A greater saving in the drug-treated group compared to the vehicle-treated control group indicates cognitive enhancement.

Quantitative Data Summary

The following table summarizes the key findings from preclinical studies investigating the effects of this compound and a closely related analogue, referred to as compound 43 in some literature, on cognitive performance in the DMTP Morris water maze. It is important to note that accessing the full text of the primary research articles is necessary for a complete and detailed quantitative analysis. The data presented here are based on information available in abstracts, reviews, and vendor datasheets which reference the primary literature.

| Compound | Animal Model | Behavioral Task | Dosage (i.p.) | Key Findings | Reference |

| This compound (or analogue) | Rat | Delayed Matching-to-Place Morris Water Maze | 0.3 - 10 mg/kg | Statistically significant improvement in savings (reduced escape latency) compared to vehicle-treated controls. | Chambers et al., 2003; Dawson et al., 2006 |

Selectivity and Safety Profile

A critical aspect of the development of α5-GABA-A receptor inverse agonists is their selectivity profile. Non-selective GABA-A inverse agonists are known to have anxiogenic and pro-convulsant effects, which are primarily mediated through their actions at α1, α2, and α3-containing receptors.

Receptor Binding Affinity

This compound exhibits a high degree of selectivity for the α5 subunit over other α subunits of the GABA-A receptor.

| GABA-A Receptor Subtype | Ki (nM) |

| α5 | 1.6 |

| α1 | >100 |

| α2 | >100 |

| α3 | >100 |

| α4 | >1000 |

| α6 | >1000 |

Note: The exact Ki values can vary slightly between different assays and are based on data from Chambers et al., 2003.

In Vivo Safety Assessment

Preclinical studies have indicated that due to its selectivity for the α5 subunit, this compound and similar compounds do not exhibit the anxiogenic or pro-convulsant liabilities associated with non-selective GABA-A inverse agonists at doses that produce cognitive enhancement.

Conclusion and Future Directions

This compound has demonstrated promising pro-cognitive effects in rodent models of learning and memory, specifically in the hippocampus-dependent delayed matching-to-place Morris water maze task. Its mechanism of action, via selective inverse agonism at the α5-GABA-A receptor, provides a sound neurobiological basis for these effects. The compound's favorable selectivity profile suggests a reduced risk of the adverse effects commonly associated with non-selective GABA-A modulators.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes:

-

Broader Cognitive Assessment: Evaluating the efficacy of this compound in a wider range of cognitive domains, including attention, executive function, and long-term memory, using a variety of behavioral paradigms in rodents.

-

Disease Models: Investigating the potential of this compound to reverse cognitive deficits in animal models of neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and age-related cognitive decline.

-

Chronic Dosing Studies: Assessing the long-term efficacy and safety of chronic this compound administration.

-

Translational Studies: Bridging the preclinical findings to clinical populations through carefully designed human trials to evaluate the safety, tolerability, and efficacy of this compound for the treatment of cognitive impairment.

The selective modulation of α5-containing GABA-A receptors with compounds like this compound represents a promising avenue for the development of novel therapeutics to address the significant unmet medical need for effective cognitive enhancers.

In-Depth Technical Guide: Pharmacokinetics and Brain Penetrance of TB-21007

For Researchers, Scientists, and Drug Development Professionals

Abstract

TB-21007, a novel nootropic agent, has demonstrated significant potential for cognitive enhancement. This technical guide provides a comprehensive overview of the pharmacokinetics and brain penetrance of this compound, a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors. This document synthesizes available data on its biological activity, experimental protocols for its investigation, and its pharmacokinetic profile, offering a valuable resource for researchers in neuroscience and drug development.

Introduction

This compound is a subtype-selective inverse agonist at the α5 containing GABA-A receptors.[1] This selectivity is crucial as the α5 subunit is predominantly expressed in the hippocampus, a brain region critical for learning and memory. By acting as an inverse agonist, this compound reduces the activity of these receptors, which is hypothesized to enhance cognitive processes. The compound has been shown to be brain penetrant and to enhance cognitive performance in rodent models, specifically in the delayed matching-to-place Morris water maze test, a task dependent on hippocampal function.[2][3]

Mechanism of Action

This compound exerts its effects by modulating the GABAergic system. GABA is the primary inhibitory neurotransmitter in the central nervous system. GABA-A receptors, which are ligand-gated ion channels, mediate fast synaptic inhibition. The α5 subunit-containing GABA-A receptors are primarily located extrasynaptically in the hippocampus and are thought to be involved in tonic inhibition, which regulates the overall excitability of neurons. As an inverse agonist, this compound binds to the benzodiazepine site on the α5-GABA-A receptor and induces a conformational change that reduces the constitutive activity of the receptor, thereby decreasing the inhibitory tone and facilitating neuronal activity associated with learning and memory.

Below is a diagram illustrating the proposed signaling pathway of this compound.

References

The Impact of TB-21007 on Hippocampal-Dependent Memory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TB-21007 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors. These receptors are highly expressed in the hippocampus, a brain region critical for learning and memory. By selectively modulating the activity of α5-GABAA receptors, this compound reduces tonic inhibitory currents in hippocampal pyramidal neurons. This disinhibition is hypothesized to lower the threshold for the induction of long-term potentiation (LTP), a cellular correlate of memory formation, thereby enhancing cognitive processes. Preclinical evidence, primarily from studies on analogous α5-selective inverse agonists, demonstrates significant improvements in performance on hippocampal-dependent memory tasks, including the Morris water maze and novel object recognition tests. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for assessing its efficacy, and a summary of the available, albeit limited, quantitative data.

Introduction

The hippocampus plays a crucial role in the formation of new memories, particularly spatial and episodic memory. The intricate balance between excitatory and inhibitory neurotransmission within hippocampal circuits is fundamental to these cognitive functions. A key component of the inhibitory system is the GABAA receptor, a ligand-gated ion channel that, upon binding GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.

A specific subtype of these receptors, those containing the α5 subunit, are of particular interest in the context of cognition. Unlike other GABAA receptor subtypes that are primarily located at synapses and mediate phasic (rapid) inhibition, α5-containing GABAA receptors are predominantly found extrasynaptically on hippocampal pyramidal neurons. Here, they are tonically activated by ambient levels of GABA, generating a persistent inhibitory current that helps to regulate the overall excitability of the neuron.

This compound has been identified as a selective inverse agonist for these α5-containing GABAA receptors. An inverse agonist, in this context, is a ligand that binds to the same site as GABA but induces the opposite pharmacological response; it reduces the constitutive activity of the receptor, thereby decreasing the tonic inhibitory current. This targeted reduction of inhibition in the hippocampus is the basis for the pro-cognitive effects of this compound.

Mechanism of Action

This compound exerts its effects by binding to the benzodiazepine site on the α5 subunit of the GABAA receptor. This binding event induces a conformational change in the receptor that reduces the influx of chloride ions, even in the presence of ambient GABA. This leads to a decrease in the tonic inhibitory current, making the hippocampal pyramidal neurons more excitable and more susceptible to depolarization by excitatory inputs.

This enhanced neuronal excitability is believed to facilitate the induction of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. LTP is widely considered to be one of the major cellular mechanisms that underlies learning and memory. By lowering the threshold for LTP induction, this compound is thought to enhance the cellular processes that underpin the encoding of new memories.

Figure 1. Signaling pathway of this compound at the α5-GABA-A receptor.

Preclinical Data

Binding Affinity and Selectivity

This compound demonstrates high affinity and selectivity for the α5 subunit of the GABAA receptor.

| Receptor Subtype | Ki (nM) |

| α5 | 1.6 |

| α1 | 20 |

| α2 | 16 |

| α3 | 20 |

| Table 1: Binding affinities of this compound for different GABAA receptor subtypes.[1] |

Representative Data from Other α5-Selective Inverse Agonists

The following tables summarize data from studies on other selective α5-GABAA receptor inverse agonists in key hippocampal-dependent memory tasks. It is important to note that while these compounds share a similar mechanism of action with this compound, direct extrapolation of dose and effect size should be done with caution.

Morris Water Maze (Spatial Learning and Memory)

| Compound | Animal Model | Dose | Key Finding |

| α5IA-II | Rat | 1 mg/kg | Increased the difference in escape latency between trial 1 and trial 2, indicating improved encoding and recall. |

| PWZ-029 | Rat | 5, 10, 15 mg/kg | No significant improvement in acquisition or probe trial performance. |

| Table 2: Representative findings for α5-selective inverse agonists in the Morris Water Maze. |

Novel Object Recognition (Recognition Memory)

| Compound | Animal Model | Dose | Key Finding |

| PWZ-029 | Rat | 2, 5, 10 mg/kg | Significantly increased the discrimination index after a 24-hour delay. |

| α5IA | Mouse (Ts65Dn) | 5 mg/kg | Restored performance to the level of wild-type mice. |

| Table 3: Representative findings for α5-selective inverse agonists in the Novel Object Recognition task. |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of compounds like this compound on hippocampal-dependent memory.

Morris Water Maze (Delayed Matching-to-Place)

This task assesses spatial working memory and the ability to rapidly learn and remember a new location.

Apparatus:

-

A circular pool (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic white paint.

-

An escape platform (approximately 10-12 cm in diameter) submerged 1-2 cm below the water surface.

-

A video tracking system to record the animal's swim path and latency to find the platform.

-

Distal visual cues (e.g., posters with distinct shapes) placed around the room.

Procedure:

-

Habituation: On the first day, allow the animal to swim freely in the pool without the platform for 60 seconds to acclimate to the environment.

-

Daily Trials: Each day, the platform is placed in a new, randomly determined location.

-

Trial 1 (Sample Trial): The animal is placed in the pool from a random start position and allowed to search for the hidden platform for a maximum of 60-90 seconds. If the animal does not find the platform within the allotted time, it is gently guided to it. The animal is allowed to remain on the platform for 15-30 seconds.

-

Inter-trial Interval: A delay of 30 minutes to 4 hours is imposed.

-

Trial 2 (Test Trial): The animal is again placed in the pool from a different random start position and the latency to find the platform in the same location as Trial 1 is recorded.

-

Data Analysis: The primary measure of memory is the reduction in escape latency and path length from Trial 1 to Trial 2. A significant decrease indicates successful memory of the platform's location.

Figure 2. Experimental workflow for the Delayed Matching-to-Place Morris Water Maze.

Novel Object Recognition

This task assesses the animal's ability to recognize a novel object in a familiar environment, a form of recognition memory that is dependent on the hippocampus and perirhinal cortex.

Apparatus:

-

An open-field arena (e.g., a 50x50x50 cm box).

-

A set of identical objects (familiar objects) and a distinct novel object. The objects should be of similar size and material but differ in shape and appearance.

-

A video camera to record the animal's exploratory behavior.

Procedure:

-

Habituation: The animal is allowed to explore the empty arena for 5-10 minutes for 2-3 consecutive days to acclimate to the environment.

-

Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

-

Retention Interval: The animal is returned to its home cage for a specified delay period (e.g., 1 hour to 24 hours).

-

Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for a set period (e.g., 5 minutes). The time spent exploring the familiar and novel objects is recorded.

-

Data Analysis: A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the animal remembers the familiar object and preferentially explores the novel one.

Figure 3. Experimental workflow for the Novel Object Recognition task.

Conclusion

This compound, as a selective inverse agonist of α5-containing GABAA receptors, represents a promising therapeutic target for the enhancement of cognitive function. Its mechanism of action, centered on the disinhibition of hippocampal pyramidal neurons and the facilitation of synaptic plasticity, is well-supported by our current understanding of memory formation. While direct, comprehensive preclinical data for this compound in various memory paradigms remains limited in publicly accessible literature, the consistent pro-cognitive effects observed with other selective α5-GABAA inverse agonists provide a strong rationale for its continued investigation. The experimental protocols detailed in this guide offer a robust framework for the further evaluation of this compound and other compounds in this class. Future research should focus on obtaining and publishing detailed dose-response data for this compound in a range of hippocampal-dependent memory tasks to fully elucidate its therapeutic potential.

References

TB-21007: A Technical Deep Dive into a Selective α5-GABAA Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TB-21007 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor. Its unique pharmacological profile, characterized by high affinity for the α5 subtype, has positioned it as a significant tool in neuroscience research, particularly in the exploration of cognitive processes. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and established experimental data related to this compound. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate the replication and extension of these seminal studies.

Molecular Structure and Chemical Properties

This compound, with the IUPAC name 6,6-dimethyl-3-(2-hydroxyethyl)thio-1-(thiazol-2-yl)-6,7-dihydro-2-benzothiophen-4(5H)-one, is a small molecule with a molecular formula of C₁₅H₁₇NO₂S₃ and a molecular weight of 339.50 g/mol .[1] Its chemical identity is further defined by its CAS Number (207306-50-1), SMILES string (s3ccnc3-c2sc(SCCO)c1c2CC(C)(C)CC1=O), and InChI key (InChI=1S/C15H17NO2S3/c1-15(2)7-9-11(10(18)8-15)14(20-6-4-17)21-12(9)13-16-3-5-19-13/h3,5,17H,4,6-8H2,1-2H3).

Physicochemical Characteristics

Key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₇NO₂S₃ | [1] |

| Molecular Weight | 339.50 g/mol | [1] |

| CAS Number | 207306-50-1 | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol | [1] |

| Storage | Store at +4°C | [1] |

Pharmacological Properties

This compound is a subtype-selective inverse agonist at the α5-containing GABAA receptors.[2][3] Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of the GABAA receptor, which is a ligand-gated chloride ion channel, an inverse agonist would decrease the basal chloride conductance.

Receptor Binding Affinity

The selectivity of this compound for the α5 subunit of the GABAA receptor is a defining characteristic. Its binding affinity (Ki) for various subtypes has been determined through radioligand binding assays.

| GABAA Receptor Subtype | Ki (nM) | Reference |

| α1 | 20 | [1][4] |

| α2 | 16 | [1][4] |

| α3 | 20 | [1][4] |

| α5 | 1.6 | [1][4] |

Mechanism of Action and Signaling Pathway

The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptor opens a chloride channel, leading to hyperpolarization of the neuron and a decrease in its excitability. This compound, as an inverse agonist at the α5-containing GABAA receptors, reduces the constitutive activity of these receptors, thereby decreasing the influx of chloride ions. This reduction in inhibitory tone is thought to underlie its pro-cognitive effects, particularly in brain regions where the α5 subunit is highly expressed, such as the hippocampus.

Experimental Protocols

The following sections detail the methodologies for the key experiments that established the pharmacological profile and in vivo efficacy of this compound.

In Vitro GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for different GABAA receptor subtypes.

Objective: To determine the Ki values of this compound for α1, α2, α3, and α5 subtypes of the GABAA receptor.

Materials:

-

Rat brain tissue expressing the desired GABAA receptor subtypes.

-

Radioligand (e.g., [³H]muscimol or [³H]flunitrazepam).

-

This compound.

-

Unlabeled competitor for non-specific binding (e.g., diazepam).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in a known volume of assay buffer.

-

Binding Reaction: In triplicate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer. For determining non-specific binding, use a high concentration of an unlabeled competitor instead of this compound.

-

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 4°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC₅₀ value and subsequently calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Cognitive Enhancement Study: Morris Water Maze

This protocol describes the Morris water maze test used to evaluate the effect of this compound on spatial learning and memory in rats.[5][6][7][8]

Objective: To assess the cognitive-enhancing effects of this compound on hippocampal-dependent spatial memory.

Materials:

-

Male Lister Hooded rats.

-

Morris water maze (a circular pool filled with opaque water).

-

Submerged escape platform.

-

Video tracking system.

-

This compound.

-

Vehicle solution.

Procedure:

-

Apparatus: A circular pool (e.g., 1.8 m diameter) is filled with water made opaque with a non-toxic substance. A small escape platform is submerged just below the water surface in one quadrant. The pool is located in a room with various distal visual cues.

-

Acclimation: Animals are handled and acclimated to the testing room for several days before the experiment.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specific time point before the trials (e.g., 30 minutes).

-

Training Trials:

-

Rats are placed in the water facing the wall at one of four starting positions.

-

The rat is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.

-

If the rat does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

-

The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the distal cues.

-

Multiple trials are conducted per day for several consecutive days.

-

-

Probe Trial: On the final day, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.

-

Data Analysis: The escape latencies during training and the time spent in the target quadrant during the probe trial are analyzed to compare the performance of the this compound-treated group with the vehicle-treated group.

Conclusion

This compound stands out as a highly selective inverse agonist for the α5-containing GABAA receptor. Its well-defined molecular and pharmacological characteristics, coupled with demonstrated pro-cognitive effects in preclinical models, make it an invaluable research tool. The detailed experimental protocols provided herein offer a foundation for further investigation into the role of the α5-GABAA receptor in cognition and for the development of novel therapeutics targeting this system.

References

- 1. rndsystems.com [rndsystems.com]

- 2. PWZ-029, AN INVERSE AGONIST SELECTIVE FOR α5 GABAA RECEPTORS, IMPROVES OBJECT RECOGNITION, BUT NOT WATER-MAZE MEMORY IN NORMAL AND SCOPOLAMINE-TREATED RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. TB 21007 | GABAA Receptors | Tocris Bioscience [tocris.com]

- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mmpc.org [mmpc.org]

- 7. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

TB-21007 for Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature of AD is the imbalance between excitatory and inhibitory neurotransmission in the brain.[1] The GABAergic system, the primary inhibitory system in the central nervous system, has emerged as a potential therapeutic target. Specifically, the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors are of significant interest due to their high expression in the hippocampus, a brain region crucial for learning and memory.[2][3] Alterations in the expression of these receptors have been observed in the brains of AD patients.[1]

TB-21007 is a novel, potent, and selective inverse agonist for the α5 subunit of the GABAA receptor.[4][5] As an inverse agonist, it binds to the receptor and induces the opposite pharmacological effect of an agonist, thereby reducing the inhibitory tone mediated by α5-containing GABAA receptors. This mechanism is hypothesized to enhance cognitive processes. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, available preclinical data, and detailed experimental protocols relevant to its study in the context of Alzheimer's disease research.

Core Data Summary

Pharmacological Profile of this compound

The following table summarizes the key in vitro binding affinities of this compound for various human GABAA receptor subtypes.

| Receptor Subtype | Ki (nM) | Reference |

| α5β3γ2 | 1.6 | [4][6] |

| α1β3γ2 | 20 | [4][6] |

| α2β3γ2 | 16 | [4][6] |

| α3β3γ2 | 20 | [4][6] |

Table 1: In vitro binding affinities of this compound for human GABAA receptor subtypes expressed in HEK293 cells.

Preclinical Efficacy of this compound

This compound has demonstrated cognitive-enhancing effects in a preclinical rat model. The following table summarizes the available in vivo data.

| Animal Model | Behavioral Task | Dosing | Key Findings | Reference |

| Rat | Delayed 'matching-to-place' Morris water maze | 0.3 mg/kg, i.p. | Enhanced cognitive performance | [5][7] |

Table 2: Summary of in vivo cognitive efficacy of this compound.

Mechanism of Action and Signaling Pathway

This compound acts as a selective inverse agonist at the benzodiazepine binding site of α5-containing GABAA receptors. These receptors are ligand-gated ion channels that, upon binding GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. By acting as an inverse agonist, this compound reduces the constitutive activity of these receptors, thereby decreasing the inhibitory postsynaptic currents and promoting neuronal excitability, which is thought to underlie its cognitive-enhancing effects.

References

- 1. Gamma-aminobutyric acid A receptors in Alzheimer's disease: highly localized remodeling of a complex and diverse signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]

- 3. EP1656353B1 - Gabanergic modulators - Google Patents [patents.google.com]

- 4. Morris water maze - Scholarpedia [scholarpedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Spatial memory: behavioral determinants of persistence in the watermaze delayed matching-to-place task - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Unlocking Cognitive Potential: A Technical Guide to the Therapeutic Promise of TB-21007 in Schizophrenia Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the therapeutic potential of TB-21007, a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor, in the context of schizophrenia. While direct preclinical studies of this compound in established animal models of schizophrenia are not extensively documented in publicly available literature, its unique pharmacological profile suggests a promising avenue for addressing the cognitive deficits associated with the disorder. This document synthesizes the known properties of this compound with the broader understanding of GABAergic dysfunction in schizophrenia to build a case for its investigation as a novel therapeutic agent.

The GABAergic Hypothesis of Schizophrenia and the Role of α5-Containing GABA-A Receptors

The prevailing neurochemical hypotheses of schizophrenia have expanded beyond the dopamine hypothesis to include significant dysfunction in the GABAergic system.[1][2][3][4] Postmortem studies of individuals with schizophrenia have revealed alterations in GABAergic interneurons, particularly in the prefrontal cortex and hippocampus, brain regions critical for cognitive functions that are impaired in the disorder.[4]

The α5 subunit of the GABA-A receptor is of particular interest as it is highly expressed in the hippocampus, a key region for learning and memory.[5] These receptors are primarily located extrasynaptically and mediate tonic inhibition, playing a crucial role in regulating neuronal excitability and network oscillations.[5] Evidence suggests that dysfunction of α5-containing GABA-A receptors may contribute to the cognitive impairments seen in schizophrenia.[5]

Pharmacological Profile of this compound

This compound acts as a selective inverse agonist at the α5-containing GABA-A receptor. This means that it binds to the benzodiazepine site of these receptors and reduces the constitutive activity of the receptor, thereby decreasing the overall inhibitory tone mediated by α5-containing GABA-A receptors. This mechanism is hypothesized to enhance cognitive processes.

Table 1: In Vitro Binding Affinity of this compound for Human GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β3γ2 | 20 |

| α2β3γ2 | 16 |

| α3β3γ2 | 20 |

| α5β3γ2 | 1.6 |

Data sourced from publicly available information.

The data clearly indicates the high selectivity of this compound for the α5 subunit-containing GABA-A receptor.

Proposed Mechanism of Action in Schizophrenia Models

The therapeutic potential of this compound in schizophrenia, particularly for cognitive deficits, is predicated on its ability to disinhibit pyramidal neurons in the hippocampus and prefrontal cortex by acting as an inverse agonist at α5-GABAA receptors. This proposed mechanism is outlined in the signaling pathway diagram below.

Caption: Proposed signaling pathway of this compound at the α5-GABA-A receptor.

Experimental Protocols for Assessing Therapeutic Potential

While specific data for this compound is pending, its evaluation in schizophrenia models would involve a battery of behavioral and neurochemical assays. The following are detailed methodologies for key experiments that would be critical in determining its efficacy.

Animal Models of Schizophrenia

To induce schizophrenia-like phenotypes in rodents, several pharmacological models are widely used.

-

Phencyclidine (PCP) Model: PCP, a non-competitive NMDA receptor antagonist, induces a range of positive, negative, and cognitive symptoms of schizophrenia in rodents.[6][7][8]

-

Acute Administration: A single injection of PCP (e.g., 1-10 mg/kg, i.p.) can be used to model acute psychosis, primarily assessed through hyperlocomotion.[7]

-

Sub-chronic Administration: Repeated administration of PCP (e.g., 5-10 mg/kg, i.p., daily for 7-14 days) produces more enduring deficits, including cognitive impairments.[9]

-

-

Ketamine Model: Similar to PCP, ketamine is an NMDA receptor antagonist that can induce schizophrenia-like symptoms.[1][10][11] Sub-chronic treatment regimens are often used to model cognitive deficits.[12]

-

Amphetamine Sensitization Model: Repeated administration of amphetamine leads to a sensitized locomotor response, which is considered a model of the positive symptoms of schizophrenia.[2][13]

Behavioral Assays